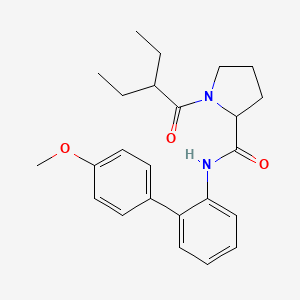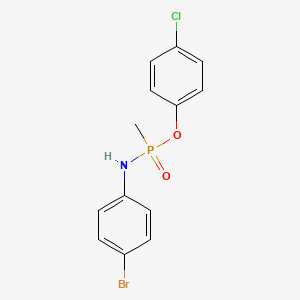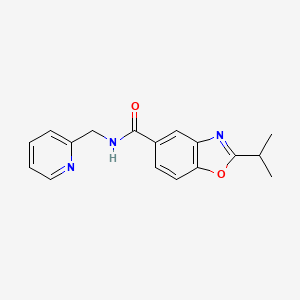![molecular formula C15H13ClN2O B6113597 5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is commonly known as 'CIM', and it is a benzimidazole derivative. CIM has been studied for its biological properties, including its mechanism of action and its effects on biochemical and physiological systems.
Applications De Recherche Scientifique
Antimicrobial Properties
The crystal structure of this compound has been investigated, revealing its potential as an antimicrobial agent . Researchers have explored its efficacy against bacteria, fungi, and other microorganisms. Its unique chemical structure may disrupt microbial membranes or interfere with essential cellular processes.
Antioxidant Activity
Studies suggest that 5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole possesses antioxidative properties . Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Further investigations are needed to understand its specific mechanisms.
Anticancer Potential
The (4-chloro-2-methylphenoxy) acetic acid derivative of this compound has shown promise in anticancer research . Its controlled acidic content and phenoxy properties contribute to its potential as an antitumor agent. Further studies are necessary to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types.
Anti-Inflammatory Effects
The compound’s structural features may contribute to anti-inflammatory activity. By modulating inflammatory pathways, it could potentially alleviate symptoms in inflammatory diseases such as arthritis or autoimmune disorders.
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives have been studied for their antiproliferative and antimicrobial activities .
Mode of Action
It is known that benzimidazole compounds can exhibit good to potent antiproliferative activity against various cancer cell lines .
Biochemical Pathways
It is known that benzimidazole compounds can affect various biochemical pathways, leading to their antiproliferative and antimicrobial effects .
Pharmacokinetics
The molecular weight of a similar compound, 4-[(2-chloro-5-methylphenoxy)methyl]tetrahydro-2h-pyran, is 24073 , which might suggest a reasonable bioavailability.
Result of Action
It is known that benzimidazole compounds can exhibit antiproliferative effects against various cancer cell lines .
Propriétés
IUPAC Name |
6-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-10-2-5-12(6-3-10)19-9-15-17-13-7-4-11(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWKARNKSKSEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6113516.png)
![(3-isopropoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6113534.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
![2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)

![2-(1H-imidazol-1-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113591.png)
![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

